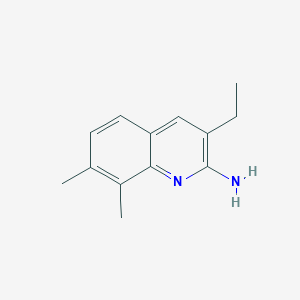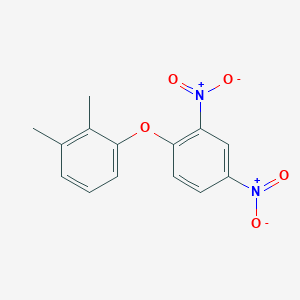
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a dimethylbenzene core
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol or phenol derivative under specific conditions. One common method involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether with high specificity.
Chemical Reactions Analysis
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: It is used in the production of plasticizers for propellants and other polymer-based materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved in its action depend on the specific application and target molecules.
Comparison with Similar Compounds
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use in explosives and as a pesticide, 2,4-dinitrophenol has a similar nitro group arrangement but differs in its applications and toxicity.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellants, this compound shares the dinitrophenoxy group but has different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
3761-24-8 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
FMNQDRHTAPQIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

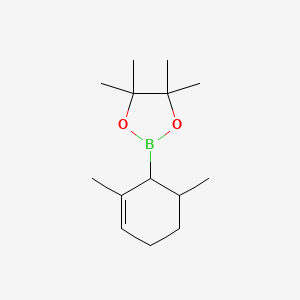
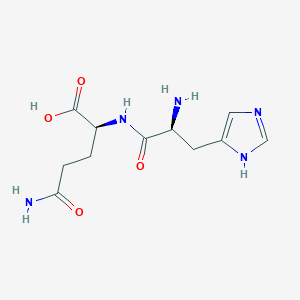
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
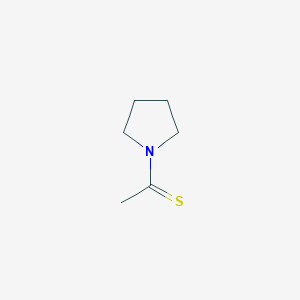
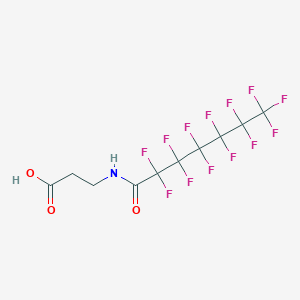
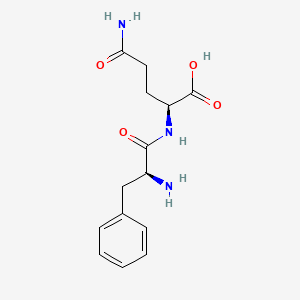
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
